molecular formula C9H18N4O3 B12083276 5-Azido-N-(2-(2-hydroxyethoxy)ethyl)pentanamide

5-Azido-N-(2-(2-hydroxyethoxy)ethyl)pentanamide

Cat. No.: B12083276
M. Wt: 230.26 g/mol
InChI Key: JDOSGLKGLCZJPL-UHFFFAOYSA-N
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Description

    5-Azido-N-(2-(2-hydroxyethoxy)ethyl)pentanamide: is a chemical compound used as a linker in antibody-drug conjugates (ADCs). These ADCs combine the specificity of antibodies with the cytotoxic effects of small-molecule drugs.

  • The compound’s structure consists of a pentanamide core linked to a thieno[3,4-d]imidazole ring via an ethoxyethyl spacer.
  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves several steps. One common approach is to start with a pentanamide precursor and introduce the azido group.

      Reaction Conditions: Specific conditions may vary, but typical steps include amide bond formation, azidation, and purification.

      Industrial Production: While I don’t have specific industrial production methods, it’s likely that large-scale synthesis follows similar principles.

  • Chemical Reactions Analysis

      Reactions: The compound can undergo various reactions, including

      Common Reagents and Conditions:

      Major Products: The desired product is 5-Azido-N-(2-(2-hydroxyethoxy)ethyl)pentanamide.

  • Scientific Research Applications

      Chemistry: Used as a linker in ADCs for targeted drug delivery.

      Biology: Enables selective drug release within cells expressing specific antigens.

      Medicine: Investigated for cancer therapy due to ADCs’ potential.

      Industry: ADCs are a growing field in pharmaceuticals.

  • Mechanism of Action

    • Upon binding to its target antigen, the ADC is internalized by the cell.
    • Intracellularly, lysosomal enzymes cleave the linker, releasing the cytotoxic drug.
    • The drug exerts its effects (e.g., cell cycle arrest, apoptosis) on cancer cells.
  • Comparison with Similar Compounds

      Uniqueness: The specific ethoxyethyl linker distinguishes it from other ADC linkers.

      Similar Compounds: While I don’t have an exhaustive list, other ADC linkers include maleimides, hydrazines, and disulfides.

    Remember that this compound’s applications are primarily in research and development, and its safety and efficacy depend on specific ADC designs and target antigens

    Properties

    Molecular Formula

    C9H18N4O3

    Molecular Weight

    230.26 g/mol

    IUPAC Name

    5-azido-N-[2-(2-hydroxyethoxy)ethyl]pentanamide

    InChI

    InChI=1S/C9H18N4O3/c10-13-12-4-2-1-3-9(15)11-5-7-16-8-6-14/h14H,1-8H2,(H,11,15)

    InChI Key

    JDOSGLKGLCZJPL-UHFFFAOYSA-N

    Canonical SMILES

    C(CCN=[N+]=[N-])CC(=O)NCCOCCO

    Origin of Product

    United States

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